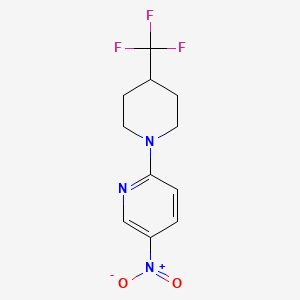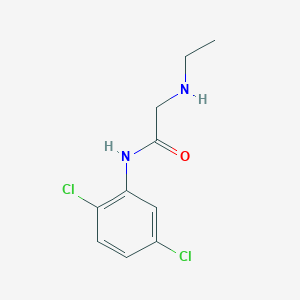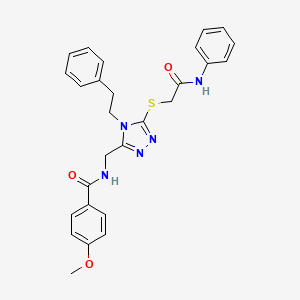
2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the naphthalene ring. The exact structure would depend on the positions of the morpholine and 4-chlorophenyl groups on the naphthalene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino, dione, and chlorophenyl groups, as well as the naphthalene and morpholine rings. For example, the amino group might participate in acid-base reactions, while the dione group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and dione groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure studies of related N-phenylphthalimide derivatives, including 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione, were conducted to explore their potential as cytotoxic DNA intercalating agents, anti-cancer agents, acute inflammatory response inhibitors, HIV-1 reverse transcriptase inhibitors, and OLED components. These compounds show significant structural features, such as planarity of the phthalimide moieties and consistent twist of the chloro-substituted phenyl ring from the phthalimide plane, highlighting their potential in various applications (Rauf et al., 2013).
Diels-Alder Cycloadditions
Diels-Alder cycloadditions of tricyclic dienes to 4-methyl- and 4-phenyl-1,2,4-triazoline-3,5-dione (MTAD and PTAD, respectively), and N-methylmaleimide (NMM) were studied, with structures of several resulting cycloadducts determined by X-ray crystallographic methods. This research adds to the understanding of the reactivity of naphthalene derivatives in synthetic chemistry, presenting opportunities for the creation of novel compounds (Marchand et al., 1997).
Bulk Heterojunction Solar Cells
In the field of renewable energy, the optimization of the active layer nanomorphology in bulk heterojunction solar cells was investigated using co-additives in solutions. This approach fine-tunes the donor and acceptor domains, achieving a power conversion efficiency of 7.1% and a fill factor up to 70% for solar cells, indicating the potential for enhancing solar cell performance through molecular engineering (Aïch et al., 2012).
Laser Tissue Welding
The catalysis in the transamination of related compounds and its implications in laser tissue welding were explored, showing the potential of aminonaphthalimide dyes in medical applications. This research provides insights into the reaction mechanisms and the possibility of developing new techniques for tissue repair (Anderson et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKDJUKFVXPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)
![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)
